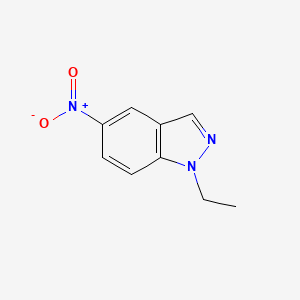

1-Ethyl-5-nitro-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-nitroindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-11-9-4-3-8(12(13)14)5-7(9)6-10-11/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCQGSFMKUKHLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310022 | |

| Record name | 1-Ethyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5228-51-3 | |

| Record name | 1-Ethyl-5-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-5-nitro-1H-indazole: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Ethyl-5-nitro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, three-dimensional structure, a validated synthesis protocol, and the scientific rationale behind its potential applications, grounding all claims in authoritative data.

Introduction: The Significance of the Nitroindazole Scaffold

Indazole-containing derivatives are recognized as "privileged scaffolds" in drug discovery, forming the core structure of numerous pharmacologically active agents.[1][2] The introduction of a nitro group, as seen in the 5-nitroindazole family, profoundly influences the molecule's electronic properties and reactivity. This modification can enhance biological activity or provide a chemical handle for further functionalization. This compound serves as a quintessential example of this molecular class, offering a platform for the development of novel therapeutics. This document synthesizes crystallographic, synthetic, and reactivity data to serve as a key resource for researchers working with this compound.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 5228-51-3) is a crystalline solid with the molecular formula C₉H₉N₃O₂.[3][4] Its fundamental structure consists of a bicyclic indazole core, with an ethyl group substituted at the N1 position and a nitro group at the C5 position.

Key Structural Features

Crystallographic studies have revealed the precise three-dimensional arrangement of the molecule. The indazolyl moiety is largely planar, but the substituents introduce notable structural torsion. The nitro group is slightly twisted by 4.0° out of the plane of the indazole ring.[3][4][5] In contrast, the ethyl group is oriented nearly perpendicular to the ring, with an N2—N1—C8—C9 torsion angle of 101.4(2)°.[3][4][5] This perpendicular orientation is a critical feature influencing how the molecule packs in a solid state and interacts with biological targets.

Caption: Key spatial orientations of substituents on the indazole core.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5228-51-3 | [6][7] |

| Molecular Formula | C₉H₉N₃O₂ | [3][4] |

| Molecular Weight | 191.19 g/mol | [3] |

| Appearance | Pale-pink crystals | [3][5] |

| Melting Point | 392–394 K (119-121 °C) | [3][5] |

Crystallographic Analysis and Molecular Packing

In the solid state, this compound molecules arrange into well-defined layers. This assembly is governed by specific intermolecular forces that dictate the crystal's stability and properties.

-

Hydrogen Bonding: Supramolecular chains are formed along the[3] crystal axis, mediated by weak C—H⋯O hydrogen bonds between the indazole ring's C3 proton and an oxygen atom of the nitro group on an adjacent molecule.[3][4]

-

π–π Stacking: The layers interact via offset π–π stacking interactions. These occur between the five-membered and six-membered rings of adjacent molecules, with an inter-centroid distance of 3.591 Å.[3][4] This distance is characteristic of stabilizing π-stacking forces.

Understanding these non-covalent interactions is crucial for predicting the compound's solubility, polymorphism, and its ability to fit into the binding pockets of proteins.

Synthesis and Mechanistic Insights

A reliable and efficient synthesis of this compound has been reported via the N-alkylation of 5-nitro-1H-indazole.[3][4][5] The procedure demonstrates a high yield and provides a straightforward path to the title compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the work of Boulhaoua et al.[3][4][5]

-

Reaction Setup: To a solution of 5-nitro-1H-indazole (0.5 g, 3 mmol) in 15 mL of N,N-Dimethylformamide (DMF), add potassium carbonate (0.83 g, 6 mmol), bromoethane (0.22 mL, 3 mmol), and a catalytic quantity of tetra-n-butylammonium iodide (TBAI).

-

Reaction Execution: Stir the resulting mixture at room temperature for 48 hours.

-

Workup: Filter the solution to remove inorganic solids. Remove the DMF solvent from the filtrate under reduced pressure.

-

Purification: Purify the resulting solid product by recrystallization from ethanol to afford the final compound as pale-pink crystals (yield: 70%).

Mechanistic Rationale

-

Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to deprotonate the acidic N-H proton of the 5-nitro-1H-indazole, generating the corresponding indazolide anion. This anion is a potent nucleophile.

-

Catalyst (TBAI): Tetra-n-butylammonium iodide serves as a phase-transfer catalyst. It facilitates the transfer of the indazolide anion into the organic phase where it can react with the bromoethane electrophile.

-

Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and stabilizes the charged intermediates formed during this Sₙ2-type reaction.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group.

-

Ring Deactivation: The -NO₂ group strongly deactivates the benzene portion of the indazole ring towards electrophilic aromatic substitution.

-

Nucleophilic Aromatic Substitution: Conversely, this electron withdrawal can make the ring susceptible to nucleophilic aromatic substitution (SₙAr) at positions ortho and para to the nitro group, should a suitable leaving group be present.

-

Reduction of the Nitro Group: The nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of medicinal chemistry, as the resulting aniline derivative can be further functionalized through acylation, sulfonylation, or diazotization to build more complex molecular architectures.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the 5-nitroindazole scaffold is a known pharmacophore. Derivatives have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Agents: Various sulfonamide and carbamate derivatives of 5-nitro-1H-indazole have been synthesized and shown to possess both antibacterial and antifungal properties.[1]

-

Anticancer Research: The broader indazole class is found in numerous kinase inhibitors and other anticancer agents.[2] The functional handles on this compound make it a valuable intermediate for synthesizing libraries of compounds for screening in oncology programs.

-

Anti-inflammatory Compounds: Indazole-based molecules have also been developed as anti-inflammatory drugs.[1]

Therefore, this compound is best viewed as a strategic building block for the synthesis of more elaborate drug candidates.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses or goggles to avoid contact with skin and eyes.[8]

-

Handling Practices: Avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a well-characterized compound with a defined three-dimensional structure and a reliable synthetic pathway. Its key features—a perpendicular ethyl group, a slightly twisted nitro group, and a molecular packing dominated by hydrogen bonding and π-stacking—provide a deep understanding of its solid-state chemistry. The presence of the versatile nitro group on the privileged indazole scaffold makes this molecule a highly valuable intermediate for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. This compound | 5228-51-3 [chemicalbook.com]

- 7. This compound, CAS No. 5228-51-3 - iChemical [ichemical.com]

- 8. echemi.com [echemi.com]

A Comprehensive Spectroscopic and Structural Guide to 1-Ethyl-5-nitro-1H-indazole

This technical guide provides an in-depth spectroscopic characterization of 1-Ethyl-5-nitro-1H-indazole, a key heterocyclic compound with applications in medicinal chemistry and materials science. For professionals in drug development and chemical research, precise analytical data is paramount for structural verification, quality control, and downstream application. This document serves as a benchmark reference, detailing the synthesis, and the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this molecule. The methodologies and interpretations are presented with the causality and self-validating logic essential for rigorous scientific practice.

Molecular Structure and Synthesis

The foundational step in any analytical study is the unambiguous confirmation of the target molecule's structure and a reliable method for its synthesis.

Molecular Structure

This compound possesses the molecular formula C₉H₉N₃O₂ . The structure consists of a bicyclic indazole core, functionalized with a nitro group at the 5-position of the benzene ring and an ethyl group at the 1-position of the pyrazole ring. This specific substitution pattern dictates the electronic and, consequently, the spectroscopic properties of the molecule.

Caption: Numbering scheme for this compound.

Synthesis Protocol: N-Alkylation of 5-nitro-1H-indazole

The synthesis of the title compound is reliably achieved via the N-alkylation of 5-nitro-1H-indazole.[1][2] The choice of a phase-transfer catalysis condition is deliberate; it enhances the nucleophilicity of the indazole nitrogen in a heterogeneous mixture, allowing the reaction to proceed efficiently at room temperature.

Methodology:

-

Reactant Preparation: To a solution of 5-nitro-1H-indazole (3 mmol, 0.5 g) in 15 ml of dimethylformamide (DMF), add potassium carbonate (6 mmol, 0.83 g) as a base.

-

Catalyst and Reagent Addition: Add a catalytic amount of tetra-n-butylammonium iodide (TBAI) followed by bromoethane (3 mmol, 0.22 ml).

-

Reaction: Stir the mixture vigorously at room temperature for 48 hours. The TBAI facilitates the transfer of the indazolide anion to the organic phase for reaction with bromoethane.

-

Work-up: Filter the solution to remove the inorganic base. Remove the DMF solvent under reduced pressure.

-

Purification: Purify the resulting solid product by recrystallization from ethanol to yield pale-pink crystals of this compound (yield: ~70%).[1][2]

Caption: Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol for NMR

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for indazole derivatives as it can help in observing potentially exchangeable protons, although none are expected in this N-substituted derivative.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.

-

¹H NMR Acquisition: Data should be acquired on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.[3] A 30° pulse angle with a relaxation delay of 2 seconds and 16 scans is typically sufficient.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum should be acquired at 100 MHz or higher. Due to the low natural abundance of ¹³C, a greater number of scans (~1024) is required.[4]

¹H NMR Predicted Data (400 MHz, DMSO-d₆)

The predicted chemical shifts are based on analysis of the parent 5-nitro-1H-indazole and its N-alkylated analogs.[5][6] The powerful electron-withdrawing nitro group at C5 significantly deshields adjacent protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | ~8.45 | s | - |

| H4 | ~8.90 | d | J ≈ 2.2 |

| H6 | ~8.30 | dd | J ≈ 9.3, 2.2 |

| H7 | ~7.95 | d | J ≈ 9.3 |

| H8 (-CH₂-) | ~4.50 | q | J ≈ 7.3 |

| H9 (-CH₃) | ~1.50 | t | J ≈ 7.3 |

Expertise & Causality:

-

H4: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be the most deshielded aromatic proton, appearing far downfield as a doublet due to coupling with H6.[5]

-

H3: The proton at the 3-position is a singlet, as it has no adjacent protons to couple with. Its chemical shift is characteristic of the pyrazole ring in the indazole system.

-

H6 & H7: These protons form a classic ortho-coupled system (J ≈ 9.3 Hz). H6 is further split by a meta-coupling to H4 (J ≈ 2.2 Hz), resulting in a doublet of doublets.[5]

-

Ethyl Group (H8, H9): The ethyl group protons display a characteristic quartet for the methylene (-CH₂-) group coupled to the three methyl protons, and a triplet for the methyl (-CH₃) group coupled to the two methylene protons.

¹³C NMR Predicted Data (100 MHz, DMSO-d₆)

The carbon chemical shifts are highly sensitive to the electronic environment created by the substituents.

| Carbon Assignment | Predicted δ (ppm) |

| C3 | ~136.0 |

| C3a | ~123.0 |

| C4 | ~118.5 |

| C5 | ~142.5 |

| C6 | ~120.0 |

| C7 | ~111.5 |

| C7a | ~141.0 |

| C8 (-CH₂-) | ~45.0 |

| C9 (-CH₃) | ~14.5 |

Expertise & Causality:

-

C5: The carbon directly attached to the nitro group is significantly deshielded and will appear furthest downfield among the aromatic carbons.

-

C7a: This is the bridgehead carbon of the pyrazole ring and is also highly deshielded.

-

Ethyl Group (C8, C9): These carbons appear in the characteristic aliphatic region of the spectrum. Techniques like DEPT-135 would be used to confirm the CH₂ as a negative peak and the CH₃ as a positive peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.[7]

Experimental Protocol for IR

-

Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the neat solid.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be run prior to the sample scan.

Characteristic IR Absorption Bands

The IR spectrum is dominated by absorptions from the nitro group and the aromatic system.[8]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2980-2850 | Aliphatic C-H Stretch | Medium |

| ~1530-1515 | Asymmetric NO₂ Stretch | Strong |

| ~1345-1335 | Symmetric NO₂ Stretch | Strong |

| ~1610, ~1490 | Aromatic C=C & C=N Stretch | Medium |

| ~800-900 | C-H Out-of-plane Bending | Strong |

Expertise & Causality: The two most diagnostic peaks in the IR spectrum of this compound are the strong, sharp absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.[5][9] These peaks are a definitive fingerprint for the presence of this functional group. The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches further confirms the presence of both the indazole core and the ethyl substituent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity.

Experimental Protocol for MS

-

Ionization Method: Electron Ionization (EI) is a standard technique for small, relatively stable organic molecules.[10] It provides a clear molecular ion peak and rich fragmentation data.

-

Analysis: A time-of-flight (TOF) or quadrupole analyzer is used to separate the ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Predicted Mass Spectrum Data

-

Molecular Formula: C₉H₉N₃O₂

-

Exact Mass: 191.0695 g/mol

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 191.

| m/z Value | Ion Assignment | Notes |

| 191 | [C₉H₉N₃O₂]⁺ (M⁺) | Molecular Ion |

| 162 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 145 | [M - NO₂]⁺ | Loss of the nitro group |

| 116 | [M - C₂H₅ - NO₂]⁺ | Subsequent loss of nitro from the [M-C₂H₅]⁺ fragment |

Expertise & Causality: In EI-MS, the molecular ion will undergo fragmentation based on the weakest bonds. The bond between the indazole N1 and the ethyl group is a likely point of cleavage, leading to a strong peak at m/z 162, corresponding to the stable 5-nitro-indazole cation. Another characteristic fragmentation for nitroaromatic compounds is the loss of the NO₂ radical (46 Da), resulting in a peak at m/z 145.

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. benchchem.com [benchchem.com]

- 5. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-METHYL-5-NITRO-1H-INDAZOLE(5228-49-9) 1H NMR spectrum [chemicalbook.com]

- 7. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods [mdpi.com]

- 10. govinfo.gov [govinfo.gov]

Solubility of 1-Ethyl-5-nitro-1H-indazole in common lab solvents

An In-Depth Technical Guide to the Solubility of 1-Ethyl-5-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in contemporary chemical research. Given the scarcity of published quantitative data for this specific molecule, this document establishes a robust predictive framework grounded in fundamental principles of physical organic chemistry. We delve into the theoretical underpinnings of solubility, analyzing the interplay of polarity, hydrogen bonding capabilities, and molecular architecture. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data for applications ranging from reaction optimization to formulation development. The insights provided herein are intended to guide scientists and drug development professionals in making informed decisions regarding solvent selection, purification strategies, and the advancement of related chemical entities.

Introduction: The Strategic Importance of Solubility

This compound is a substituted indazole derivative. The indazole core is a prevalent scaffold in medicinal chemistry, and modifications such as N-alkylation and nitro-substitution are common strategies to modulate physicochemical and pharmacological properties. An accurate understanding of a compound's solubility is a cornerstone of successful chemical research and development. It is a critical parameter that dictates:

-

Reaction Kinetics and Work-up: The choice of solvent directly impacts reaction rates, equilibrium positions, and the ease of product isolation.

-

Purification and Crystallization: Solubility gradients are the basis for techniques like recrystallization and chromatographic separation.

-

Formulation Science: For drug candidates, aqueous solubility is a primary determinant of bioavailability. A significant portion of new chemical entities exhibit poor solubility, necessitating advanced formulation strategies to ensure therapeutic efficacy.[1][2][3]

This guide will systematically explore the solubility profile of this compound, providing both a theoretical framework and the practical tools for its experimental validation.

Theoretical Principles Governing Solubility

The dissolution of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be miscible.[4][5][6]

Molecular Structure Analysis of this compound

The solubility behavior of this compound is a direct consequence of its distinct structural motifs:

-

Indazole Ring System: This bicyclic aromatic system is largely nonpolar but contains two nitrogen atoms, introducing some polarity and sites for dipole-dipole interactions.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. The oxygen atoms are excellent hydrogen bond acceptors but cannot act as donors.[7][8] The high polarity of this group significantly influences the molecule's overall dipole moment.[7]

-

Ethyl Group (-CH₂CH₃): This alkyl substituent is nonpolar and contributes to the molecule's lipophilicity. The replacement of the N-H proton of the parent 5-nitroindazole with this ethyl group removes a key hydrogen bond donor site, which is expected to decrease its solubility in protic solvents like water.[9][10]

The Influence of Temperature

For the majority of solid organic compounds, the dissolution process is endothermic, meaning it requires an input of energy to break the crystal lattice forces.[11] Consequently, solubility typically increases with rising temperature.[11][12][13] This relationship is crucial for techniques like recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling. The magnitude of this temperature dependence varies significantly between compounds.[13][14]

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile for this compound in common laboratory solvents is predicted below. It is critical to note that these are expert predictions and must be confirmed by empirical measurement using the protocols outlined in Section 4.

| Solvent Category | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Very Low | The highly polar nitro group can interact as a hydrogen bond acceptor, but the lack of a hydrogen bond donor and the presence of the nonpolar aromatic rings and ethyl group limit miscibility, especially in water.[7][8] |

| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile (ACN) | High to Moderate | These solvents effectively solvate the polar nitro group via strong dipole-dipole interactions. DMSO and DMF are particularly effective for this class of compounds. |

| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | Solubility is expected to be very low in aliphatic solvents like hexane. Moderate solubility may be observed in DCM and Toluene due to interactions with the aromatic indazole core. |

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and reproducible methods. The following protocols describe two universally accepted techniques for determining the equilibrium solubility of a solid compound.

Method 1: The Equilibrium "Shake-Flask" Method

Considered the gold standard for thermodynamic solubility, this method measures the concentration of a saturated solution at equilibrium.[15][16]

Causality Behind Experimental Choices: The core principle is to allow the system to reach a thermodynamic minimum, where the chemical potential of the solid solute is equal to that of the dissolved solute. A prolonged incubation with agitation ensures this equilibrium is reached, and subsequent separation of the solid phase allows for precise quantification of the truly dissolved material.[17][18]

Protocol Steps:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Pipette a precise, known volume (e.g., 2.0 mL) of the desired test solvent into each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[18][19]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.[15][18]

-

Dilution & Quantification: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument. Analyze the concentration of the diluted sample using a validated method such as HPLC-UV or LC-MS/MS.[15][18]

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Self-Validation: Perform the experiment in triplicate to ensure reproducibility.[15] Visually inspect the remaining solid to check for any changes in its physical form (polymorphism), which could affect solubility.

Caption: Workflow for the Equilibrium Shake-Flask Method.

Method 2: The Solvent Addition (Titration) Method

This is a kinetic method that can provide a rapid estimate of solubility by identifying the "clear point" where a known mass of solute completely dissolves.[20][21]

Causality Behind Experimental Choices: This method operates by systematically decreasing the solute concentration at a constant temperature by adding solvent until the solubility limit is reached.[20] The rate of solvent addition is critical; it must be slow enough to allow for complete dissolution at each stage to avoid overshooting the true clear point.[21]

Protocol Steps:

-

Setup: Place an accurately weighed, small amount of this compound (e.g., 5-10 mg) into a clear glass vial containing a small magnetic stir bar.

-

Titration: Place the vial on a magnetic stir plate and begin vigorous stirring. Using a calibrated pipette or burette, add the test solvent in small, precise increments.

-

Observation: After each addition, allow the system to stir for a moment and observe the solution for any remaining solid particles. The process is continued until the solution becomes completely clear.

-

Endpoint Determination: The total volume of solvent added at the point of complete dissolution (the clear point) is recorded.

-

Calculation: The solubility is calculated as the mass of the solute divided by the total volume of solvent required for dissolution.

Interplay of Structure and Predicted Solubility

The molecular architecture of this compound creates a delicate balance between polar and nonpolar characteristics, which directly governs its interaction with different solvent classes.

Caption: Relationship between molecular features and solubility.

Implications in Research and Drug Development

The predicted poor aqueous solubility of this compound has significant practical consequences. In the context of drug development, it would likely be categorized as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[1][2] This classification necessitates the use of formulation enhancement strategies to achieve adequate bioavailability.[2][22]

Potential strategies that researchers might consider include:

-

Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix to prevent crystallization and enhance dissolution.[23]

-

Lipid-Based Formulations: Dissolving the compound in oils or surfactants to improve absorption.[3]

-

Particle Size Reduction: Micronization or nanonization to increase the surface area available for dissolution, as described by the Noyes-Whitney equation.[1]

For synthetic chemists, the predicted solubility profile guides the choice of solvents to ensure homogeneous reaction conditions and informs the selection of solvent/anti-solvent systems for effective purification by recrystallization.

References

- 1. pharmoutsourcing.com [pharmoutsourcing.com]

- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 4. youtube.com [youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. reddit.com [reddit.com]

- 9. benchchem.com [benchchem.com]

- 10. al-kindipublisher.com [al-kindipublisher.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 18. researchgate.net [researchgate.net]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Biological Activities of Nitroindazole Derivatives: From Mechanism to Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold represents a privileged structure in medicinal chemistry, and the introduction of a nitro group dramatically expands its pharmacological potential. Nitroindazole derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities, including potent antiparasitic, anticancer, and neuroprotective effects. This guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms of action, summarizing key quantitative data, and detailing the experimental protocols necessary for their evaluation. By synthesizing field-proven insights with technical accuracy, this document serves as a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on the nitroindazole framework.

The Nitro Group: A Gateway to Diverse Bioactivity

The indazole core, a bicyclic aromatic heterocycle, provides a rigid and versatile scaffold for drug design. The strategic placement of a nitro (-NO₂) group onto this ring system is a critical determinant of biological function. The electron-withdrawing nature of the nitro group can modulate the compound's physicochemical properties, but more importantly, it serves as a bioreductive handle. Under specific physiological conditions, such as the low-oxygen environment of solid tumors or the unique metabolic pathways of certain parasites, the nitro group can be reduced to generate reactive nitrogen species. This selective activation forms the basis for much of the targeted cytotoxicity and therapeutic potential of this compound class. This guide will dissect the primary therapeutic avenues being explored for nitroindazole derivatives.

Antiparasitic Activity: Exploiting Unique Parasite Metabolism

Parasitic infections caused by protozoa afflict billions worldwide, and the development of drug resistance necessitates a continuous search for new therapeutic agents.[1] Nitro-heterocyclic compounds have long been a cornerstone in treating infections caused by parasites like Leishmania, Trypanosoma, and Trichomonas.[2] Nitroindazoles have shown significant promise in this area, demonstrating efficacy against a range of protozoan pathogens.[2][3][4]

Mechanism of Action: Reductive Activation and Oxidative Stress

The primary mechanism of antiparasitic action for nitroindazoles hinges on the selective bioreduction of the nitro group by parasite-specific enzymes, particularly nitroreductases (NTRs).[5] These enzymes are often absent or possess different substrate specificities in mammalian host cells, providing a window for selective toxicity.[5] The one-electron reduction of the nitro group generates a nitro anion radical.[5][6] In the anaerobic or microaerophilic environment typical of many parasites, this radical and other downstream metabolites, including reactive oxygen species (ROS), wreak havoc on cellular macromolecules like DNA, lipids, and proteins, ultimately leading to parasite death.[5][7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases | Encyclopedia MDPI [encyclopedia.pub]

- 8. In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi | MDPI [mdpi.com]

In Silico Prediction of 1-Ethyl-5-nitro-1H-indazole Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of 1-Ethyl-5-nitro-1H-indazole, a small molecule with a nitroaromatic scaffold suggestive of diverse pharmacological potential. In the absence of extensive experimental data for this specific compound, this document outlines a predictive workflow rooted in established computational chemistry methodologies. We detail a multi-pronged approach encompassing target identification based on structural homology, rigorous molecular docking simulations, the development of predictive Quantitative Structure-Activity Relationship (QSAR) models, pharmacophore hypothesis generation, and a thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and the step-by-step protocols necessary to computationally assess a novel chemical entity, thereby prioritizing and de-risking subsequent experimental validation. Every protocol is designed as a self-validating system, with an emphasis on established best practices and the use of authoritative, publicly accessible tools and databases.

Introduction: The Rationale for Investigating this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, present in a multitude of compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The addition of a nitro group, particularly in a nitroaromatic system, is a well-known modulator of bioactivity. Nitro-heterocyclic compounds are foundational in treating parasitic infections, where the nitro group can be bioreductively activated to produce cytotoxic reactive intermediates.[2] Furthermore, specific isomers of nitroindazole have been identified as potent inhibitors of key enzymes like Nitric Oxide Synthase (NOS).

This compound (Figure 1) is a specific derivative for which public bioactivity data is sparse. Its structure, however, suggests a high probability of interaction with biological targets associated with other nitroindazoles. The ethyl group at the N1 position can influence solubility, metabolic stability, and steric interactions within a binding pocket, making its specific pharmacological profile worthy of investigation.

In silico drug discovery methods provide a powerful, resource-efficient means to generate testable hypotheses about a novel compound's bioactivity before committing to costly and time-consuming synthesis and in vitro/in vivo screening.[3] This guide will systematically apply these methods to build a comprehensive predictive profile for this compound.

Figure 1: Chemical Structure of this compound

-

Molecular Formula: C₉H₉N₃O₂

-

Molecular Weight: 191.19 g/mol

-

Canonical SMILES: CCN1N=CC2=C1C=C(C=C2)--INVALID-LINK--[O-]

-

PubChem CID: 57467652 (based on this compound structure)

Target Identification: A Homology-Based Approach

The initial and most critical step in predicting bioactivity is identifying high-probability protein targets. Given the lack of direct data for our compound of interest, we employ a ligand-based strategy, leveraging the known activities of structurally similar nitroindazoles.

Primary Hypothesized Targets

Based on extensive literature evidence for nitroindazole derivatives, two primary target classes are prioritized:

-

Nitric Oxide Synthases (NOS): Nitroindazoles are well-documented inhibitors of NOS isoforms. These enzymes (nNOS, eNOS, iNOS) play critical roles in neurotransmission, vascular regulation, and immune response, respectively. Isoform-selective inhibition is a key goal for therapeutic development.

-

Parasitic Nitroreductases and Associated Enzymes: The nitro group is a key feature for antiparasitic activity, particularly against protozoa like Leishmania and Trypanosoma. Parasite-specific nitroreductases can activate these compounds. A key target in Leishmania is Trypanothione Reductase (TryR) , an enzyme essential for the parasite's unique redox metabolism and absent in humans, making it an excellent selective target.[4][5]

Selected Protein Structures for Simulation

For structure-based simulations, high-resolution crystal structures are essential. The following structures from the RCSB Protein Data Bank (PDB) are selected for our predictive studies.

| Target Protein | Organism | PDB ID | Resolution (Å) | Rationale for Selection |

| Neuronal NOS (nNOS) | Homo sapiens | 5VV0[6] | 1.80 | High-resolution human structure complexed with an inhibitor. |

| Rattus norvegicus | 3N5W[7] | 1.95 | Demonstrates key conformational changes upon ligand binding. | |

| Inducible NOS (iNOS) | Homo sapiens | 3NQS[8] | 2.20 | Human structure providing insight into the active site. |

| Mus musculus | 1QW4[9] | 2.40 | Complex with a substrate analog, defining the binding cleft. | |

| Endothelial NOS (eNOS) | Homo sapiens | 3NOS[10] | 2.40 | Human structure complexed with the arginine substrate. |

| Homo sapiens | 4D1P[11] | 1.73 | Very high-resolution structure for detailed interaction analysis. | |

| Trypanothione Reductase (TryR) | Leishmania infantum | 2JK6[4] | 2.95 | Key structure showing the enzyme's oxidized state. |

| Leishmania infantum | 4ADW[12] | 3.61 | Structure in complex with NADPH and its natural substrate, trypanothione. |

Predictive Workflow I: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function. This allows for a structural hypothesis of the mechanism of action.

Logical Workflow for Molecular Docking

The causality behind this workflow is to first prepare the digital representations of the molecule and its targets, define the precise search space for the interaction, perform the docking calculations using a validated algorithm, and finally, analyze the results to extract meaningful biological insights.

References

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

Methodological & Application

Using 1-Ethyl-5-nitro-1H-indazole in antimicrobial susceptibility testing

Application Note & Protocol

Topic: Evaluation of 1-Ethyl-5-nitro-1H-indazole for Antimicrobial Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antimicrobial Agents and the Role of this compound

The escalating threat of antimicrobial resistance necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity. The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with various derivatives demonstrating a wide spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal effects.[1][2][3] The introduction of a nitro group to heterocyclic compounds is a well-established strategy for enhancing antimicrobial potency, as seen in widely used drugs like metronidazole (a nitroimidazole).[4]

This application note provides a comprehensive guide for the investigation of This compound , a member of the nitroindazole class, as a potential antimicrobial agent. While extensive research on this specific molecule's antimicrobial profile is still emerging, its structural features suggest it is a compelling candidate for evaluation. This document, authored from the perspective of a Senior Application Scientist, offers detailed protocols for antimicrobial susceptibility testing (AST), insights into the potential mechanism of action, and guidance on data interpretation. Our objective is to provide researchers with a robust framework to explore the antimicrobial utility of this compound.

Physicochemical Properties of this compound

A thorough understanding of the test compound's properties is foundational to designing reliable and reproducible biological assays.

| Property | Value/Information | Source |

| CAS Number | 5228-51-3 | [5][6] |

| Molecular Formula | C9H9N3O2 | [6] |

| Molecular Weight | 191.19 g/mol | [5] |

| Appearance | Pale-pink crystals | [7][8] |

| Solubility | Soluble in DMF and ethanol.[7][8] Aqueous solubility is not extensively reported and should be determined empirically. | N/A |

| Stability | Store in a cool, dry place away from light. Stability in solution for extended periods should be validated. | N/A |

Insight from the Field: The solubility of a test compound is a critical parameter in AST. Poor aqueous solubility can lead to precipitation in the test medium, resulting in an underestimation of the compound's true potency. It is strongly recommended to perform a solubility test in the chosen broth medium (e.g., Mueller-Hinton Broth) prior to initiating susceptibility testing. The use of a co-solvent such as dimethyl sulfoxide (DMSO) is common, but its final concentration in the assay should be kept to a minimum (typically ≤1%) to avoid any intrinsic antimicrobial or synergistic effects.

Proposed Mechanism of Action: Insights from Related Nitroaromatic Compounds

While the precise mechanism of this compound is yet to be elucidated, it is hypothesized to function as a prodrug, a common trait among nitroaromatic antimicrobials.[9] The proposed pathway involves the following steps:

-

Cellular Uptake: The compound passively diffuses into the microbial cell.

-

Reductive Activation: Inside the microorganism, particularly under anaerobic or microaerophilic conditions, the nitro group (-NO2) is reduced by microbial nitroreductases. This reduction leads to the formation of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, and ultimately, free radicals like the superoxide anion.

-

Macromolecular Damage: These reactive species are non-specific in their targets and can cause widespread damage to critical cellular components, including DNA, proteins, and lipids. This leads to a loss of helical structure, strand breakage, and ultimately, cell death.[9][10]

This multi-targeted mechanism of action is advantageous as it can be effective against a broad spectrum of microbes and may have a lower propensity for the development of resistance compared to single-target agents.

Caption: Proposed mechanism of action for this compound.

Protocols for Antimicrobial Susceptibility Testing

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11]

Part 1: Preparation of Stock Solution and Working Solutions

This protocol describes the preparation of a stock solution of this compound and its subsequent serial dilution for use in broth microdilution assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

-

Sterile microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Stock Solution Preparation (e.g., 10 mg/mL):

-

Accurately weigh 10 mg of this compound powder.

-

Dissolve the powder in 1 mL of sterile DMSO to achieve a concentration of 10 mg/mL (10,000 µg/mL).

-

Vortex thoroughly to ensure complete dissolution. This is your stock solution. Store at -20°C for long-term use.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution in CAMHB to create a range of concentrations for testing. For determining the Minimum Inhibitory Concentration (MIC), a 2-fold serial dilution is standard.

-

Example for a 96-well plate format: To achieve a final test concentration range of 128 µg/mL to 0.25 µg/mL, prepare intermediate dilutions in CAMHB. Remember that the concentrations in the wells will be halved upon addition of the microbial inoculum.

-

Part 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Working solutions of this compound

-

Bacterial/fungal strains (e.g., ATCC reference strains)

-

Tryptic Soy Agar (TSA) or other appropriate solid media

-

Sterile 96-well microtiter plates (U-bottom or flat-bottom)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours) on an agar plate, select 3-5 isolated colonies.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.

-

-

Plate Setup:

-

Add 50 µL of CAMHB to wells 1 through 11 of a 96-well plate.

-

Add 100 µL of the highest concentration of the drug working solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the growth control (no drug).

-

Well 12 will serve as the sterility control (no inoculum).

-

This results in 50 µL of varying drug concentrations in wells 1-10.

-

-

Inoculation:

-

Add 50 µL of the prepared inoculum (1 x 10^6 CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum to 5 x 10^5 CFU/mL.

-

The drug concentrations are now halved to the final desired test range.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may vary for fungi or fastidious organisms.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

-

Caption: Workflow for MIC determination via broth microdilution.

Data Interpretation and Presentation

The results of the MIC testing should be presented in a clear and concise table. It is crucial to test the compound against a panel of microorganisms representing different groups (e.g., Gram-positive bacteria, Gram-negative bacteria, and fungi) to understand its spectrum of activity.

Hypothetical MIC Data for this compound:

| Microorganism | Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 4 |

| Enterococcus faecalis | ATCC 29212 | Gram-positive | 8 |

| Escherichia coli | ATCC 25922 | Gram-negative | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |

| Candida albicans | ATCC 90028 | Fungus (Yeast) | 16 |

| Ciprofloxacin | (Control) | N/A | Varies by organism |

Insight from the Field: The hypothetical data above suggests that this compound may have greater potency against Gram-positive bacteria than Gram-negative bacteria. The high MIC against Pseudomonas aeruginosa is common for many developmental compounds due to this organism's intrinsic resistance mechanisms, such as its outer membrane barrier and efflux pumps. The activity against Candida albicans indicates a potential antifungal application that warrants further investigation.

Conclusion and Future Directions

This application note provides a foundational framework for the antimicrobial evaluation of this compound. The provided protocols for susceptibility testing, coupled with the hypothesized mechanism of action, offer a starting point for researchers to explore its potential as a novel therapeutic agent.

Future studies should focus on:

-

Expanding the tested panel of microorganisms to include clinically relevant and resistant strains.

-

Performing time-kill kinetic studies to determine if the compound is bactericidal or bacteriostatic.

-

Investigating the frequency of resistance development through serial passage experiments.

-

Conducting cytotoxicity assays using mammalian cell lines to assess the compound's selectivity and potential for toxicity.

-

Elucidating the precise mechanism of action through genetic and biochemical studies, including the identification of the specific nitroreductases involved in its activation.

By systematically applying these methodologies, the scientific community can effectively determine the therapeutic potential of this compound and contribute to the vital pipeline of new antimicrobial drugs.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 5228-51-3 [chemicalbook.com]

- 6. This compound | 5228-51-3 [sigmaaldrich.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Application Note: A Framework for Evaluating 1-Ethyl-5-nitro-1H-indazole as a Novel Kinase Inhibitor Scaffold

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[3][4] A significant challenge in this field is the identification of novel chemical scaffolds that offer both high potency and selectivity against a specific kinase target to minimize off-target effects.[5][6] The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[7] This document outlines a comprehensive framework for the initial evaluation of 1-Ethyl-5-nitro-1H-indazole , a representative of the indazole class, as a potential starting point for a kinase inhibitor discovery program. We provide detailed protocols for primary high-throughput screening, dose-response analysis for IC₅₀ determination, and strategies for secondary validation and selectivity profiling.

Introduction: The Rationale for Screening Indazole Derivatives

The human genome encodes over 500 protein kinases, which together form a complex signaling network controlling cell proliferation, differentiation, and survival.[1] In many cancers, mutations or overexpression of specific kinases lead to constitutive signaling, driving uncontrolled cell growth.[1][2][8] Small-molecule inhibitors that target the ATP-binding site of these kinases have proven to be effective therapeutics.[4]

The drug discovery process for kinase inhibitors is a multi-stage endeavor, beginning with the identification of "hits" from large compound libraries.[3][9] The chemical nature of these initial hits is paramount. Scaffolds like indazole are of high interest because their rigid bicyclic structure can be readily functionalized to explore the chemical space around a target's active site, enabling medicinal chemists to optimize for potency and selectivity.[7][10]

This compound (C₉H₉N₃O₂) is a stable, synthetically accessible derivative of 5-nitro-1H-indazole.[11][12] While its specific application in kinase inhibition is not broadly documented, its underlying indazole framework provides a strong rationale for its inclusion in screening campaigns. This guide provides the experimental logic and detailed protocols to assess its potential as a kinase inhibitor lead.

Below is a simplified representation of a common oncogenic signaling pathway mediated by Receptor Tyrosine Kinases (RTKs), illustrating key targets for inhibitor development.

Figure 1: Simplified diagram of the MAPK (RAS/RAF/MEK/ERK) and PI3K/AKT signaling pathways.

Primary Screening: A Luminescence-Based High-Throughput Assay

The objective of a primary screen is to rapidly and cost-effectively test a compound against a kinase of interest to identify initial "hits." The Kinase-Glo® Luminescent Kinase Assay is an ideal platform for this purpose.[13][14] It measures kinase activity by quantifying the amount of ATP remaining in solution after the kinase reaction; as the kinase consumes ATP to phosphorylate its substrate, a decrease in ATP corresponds to higher kinase activity.[15][16] An inhibitor will block this consumption, resulting in a higher ATP level and, consequently, a stronger luminescent signal.[17]

Workflow for Primary Kinase Inhibitor Screening

Figure 2: High-throughput screening workflow using the Kinase-Glo® assay.

Protocol 2.1: Primary Screening of this compound

Objective: To determine if this compound inhibits the target kinase at a single, high concentration (e.g., 10 µM).

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

Target Kinase (e.g., Aurora Kinase A)

-

Kinase-specific substrate (e.g., Kemptide)

-

Adenosine Triphosphate (ATP)

-

Kinase-Glo® Luminescent Kinase Assay System (Promega)[13]

-

Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[14]

-

White, opaque 384-well assay plates

-

Multichannel pipette or automated liquid handler

-

Luminometer plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation:

-

Dispense 50 nL of the 10 mM stock solution into the wells designated for the test compound using an acoustic dispenser or by serial dilution. This will yield a final assay concentration of 10 µM in a 5 µL reaction volume.

-

Dispense 50 nL of DMSO into "Maximum Activity" (0% inhibition) and "No Enzyme" (100% inhibition) control wells.

-

Dispense 50 nL of a known inhibitor for the target kinase (e.g., Staurosporine) into "Positive Control" wells.

-

-

Kinase Reaction:

-

Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. The final concentration of kinase and substrate should be optimized based on the specific enzyme's activity.

-

Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be at or near the Kₘ for the specific kinase to ensure assay sensitivity.[5]

-

Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the "No Enzyme" controls. Add 2.5 µL of buffer to the "No Enzyme" wells.

-

Initiate the reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

-

-

Incubation: Gently mix the plate on a plate shaker for 1 minute, then incubate at room temperature for 60 minutes.

-

Detection:

-

Data Acquisition: Measure luminescence using a plate reader.

Hit Confirmation: IC₅₀ Determination

Compounds identified as "hits" in the primary screen (typically >50% inhibition) must be confirmed. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the inhibitor's potency.[18][19]

Logic of Dose-Response and IC₅₀

Figure 3: Conceptual relationship between inhibitor concentration and kinase activity.

Protocol 3.1: IC₅₀ Determination for this compound

Objective: To determine the IC₅₀ value of the compound against the target kinase.

Procedure:

-

Compound Plating: Create a serial dilution series of this compound in DMSO. A common approach is an 8-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

-

Assay Setup: Plate the dilutions as described in Protocol 2.1. Ensure appropriate 0% and 100% inhibition controls are included.

-

Kinase Reaction and Detection: Follow steps 3-6 from Protocol 2.1.

-

Data Analysis:

-

Normalize the data. Set the average luminescence from the "No Enzyme" wells to 100% inhibition and the average from the "DMSO only" wells to 0% inhibition.

-

Calculate the percent inhibition for each compound concentration.

-

Plot percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[20]

-

Hypothetical Data Presentation

Table 1: Potency of this compound against Target Kinase A.

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| This compound | Kinase A | 750 |

| Staurosporine (Control) | Kinase A | 8 |

This data is for illustrative purposes only.

Secondary Assays and Selectivity Profiling

A confirmed hit should be tested in a secondary, orthogonal assay to rule out technology-specific artifacts (e.g., interference with luciferase).[21] Furthermore, assessing the compound's selectivity is a critical step, as inhibiting multiple kinases can lead to unforeseen toxicities.[22][23]

Orthogonal Assay: TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for kinase assays.[24][25] It relies on the proximity-based transfer of energy from a long-lifetime lanthanide donor (e.g., Europium) to an acceptor fluorophore.[26][27] In a typical kinase assay format, an antibody specific to a phosphorylated substrate is labeled with the acceptor. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. This method is less prone to compound interference from background fluorescence.[26]

Selectivity Profiling

Objective: To understand the specificity of this compound by testing it against a broad panel of kinases.[28][29]

Procedure:

-

Engage a contract research organization (CRO) or utilize an in-house platform that offers kinase panel screening (e.g., Eurofins, Reaction Biology).

-

Provide the compound for testing at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a panel of 50-400 kinases.

-

The screening is typically performed using radiometric or mobility shift assays.

-

Analyze the resulting data, which is usually provided as percent inhibition at the tested concentrations.

Hypothetical Selectivity Data

Table 2: Selectivity Profile of this compound (1 µM).

| Kinase Target | Kinase Family | % Inhibition |

|---|---|---|

| Kinase A | Ser/Thr Kinase | 85% |

| Kinase B | Ser/Thr Kinase | 25% |

| Kinase C | Tyrosine Kinase | 10% |

| Kinase D | Ser/Thr Kinase | 5% |

| Kinase E | Lipid Kinase | <5% |

This data is for illustrative purposes only and suggests moderate selectivity for Kinase A.

Conclusion and Future Directions

This application note provides a validated, step-wise framework to perform an initial assessment of this compound as a potential kinase inhibitor. The protocols describe a robust primary screening campaign using a luminescence-based assay, followed by dose-response studies for hit confirmation and potency determination. A crucial next step involves selectivity profiling to gauge the compound's specificity across the kinome.

Positive results from this workflow—namely, sub-micromolar potency against the target kinase and a clean selectivity profile—would justify advancing this compound into a medicinal chemistry program. Subsequent efforts would focus on structure-activity relationship (SAR) studies to improve potency and selectivity, as well as mechanism-of-action studies to determine if inhibition is ATP-competitive. This structured approach ensures that resources are directed toward compounds with the highest potential for development into novel targeted therapies.

References

- 1. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etiologic Role of Kinases in the Progression of Human Cancers and Its Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 9. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]

- 14. benchchem.com [benchchem.com]

- 15. ebiotrade.com [ebiotrade.com]

- 16. promega.com [promega.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. reactionbiology.com [reactionbiology.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]

- 26. dcreport.org [dcreport.org]

- 27. Figure 4: [Principles of TR-FRET. A: Schematic...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 29. profiles.foxchase.org [profiles.foxchase.org]

Application Notes and Protocols for Assessing the Cytotoxicity of Nitroindazole Compounds

Introduction: The Therapeutic Potential and Toxicological Considerations of Nitroindazole Compounds

Nitroindazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities. Historically, related nitroimidazole compounds have been utilized as antimicrobial and antiparasitic agents.[1] More recently, their potential as anticancer agents has garnered significant interest.[2][3] Certain nitroindazoles serve as crucial precursors in the synthesis of targeted cancer therapies, such as the tyrosine kinase inhibitor Pazopanib.[4]

The therapeutic efficacy of many nitroaromatic compounds, including nitroindazoles, is often linked to their bioreductive activation under hypoxic conditions, a characteristic feature of the solid tumor microenvironment.[3][5][6] This process can lead to the generation of reactive intermediates and reactive oxygen species (ROS), inducing selective cytotoxicity in oxygen-deprived cancer cells.[1][7] However, this same mechanism necessitates a thorough evaluation of their cytotoxic profile against both cancerous and normal, healthy cells to determine their therapeutic index and potential off-target toxicities.[2][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxicity of novel nitroindazole compounds. We will delve into the rationale behind selecting a multi-assay approach, provide detailed step-by-step protocols for key cytotoxicity assays, and offer insights into data interpretation.

Guiding Principle: A Multi-Parametric Approach to Cytotoxicity Assessment

A single cytotoxicity assay provides only one perspective on a compound's effect on cells. A robust assessment relies on a multi-parametric approach, interrogating different cellular events associated with cell death. This strategy allows for a more complete understanding of the mechanism of action, distinguishing between different cell death modalities such as apoptosis and necrosis, and identifying key cellular responses like oxidative stress.

Here, we detail an experimental workflow employing four distinct assays to build a comprehensive cytotoxic profile:

-

MTT Assay: To assess overall metabolic activity and cell viability.

-

LDH Release Assay: To measure cell membrane integrity and detect necrosis.

-

Caspase-3/7 Activation Assay: To specifically quantify apoptosis.

-

Reactive Oxygen Species (ROS) Assay: To investigate oxidative stress as a potential mechanism of action.

Experimental Workflow Overview

The following diagram illustrates the general workflow for assessing the cytotoxicity of nitroindazole compounds.

References

- 1. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 3. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openmedscience.com [openmedscience.com]

- 7. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antileishmanial activity of 5-nitroindazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Derivatization of 1-Ethyl-5-nitro-1H-indazole for structure-activity relationship studies

Application Notes & Protocols

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for other aromatic systems like indole, engaging in crucial binding interactions with various biological targets.[3] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4][5]

The 1-Ethyl-5-nitro-1H-indazole core, in particular, serves as an excellent starting point for structure-activity relationship (SAR) exploration. The ethyl group at the N1 position provides metabolic stability and influences the orientation of the molecule within a binding pocket, while the 5-nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the entire scaffold. Furthermore, this nitro group is a key handle for chemical modification, allowing for systematic changes in polarity, hydrogen bonding capability, and steric bulk.

This guide provides a comprehensive framework for the systematic derivatization of this compound. We will detail robust synthetic protocols, explain the strategic rationale behind each derivatization pathway, and provide the necessary tools for researchers to build a focused compound library for SAR studies. The methodologies described herein are designed to be self-validating, with clear checkpoints for characterization and purification.

Synthesis of the Core Scaffold: this compound

The foundational step in this SAR study is the efficient and regioselective synthesis of the starting material. The alkylation of an indazole can occur at two different nitrogen atoms, N1 or N2. The thermodynamic stability of the 1H-indazole tautomer generally favors the formation of the N1-alkylated product under conditions that permit equilibration.[6][7] The following protocol leverages this principle to achieve selective N1-ethylation.

Workflow for Core Scaffold Synthesis

Caption: Synthesis of the this compound core scaffold.

Protocol 2.1: N1-Ethylation of 5-Nitro-1H-indazole

This protocol is adapted from established procedures for selective N1-alkylation.[8][9] The use of a polar aprotic solvent like DMF and a moderate base such as potassium carbonate favors the desired N1 isomer. A phase-transfer catalyst (TBAI) is included to accelerate the reaction.

Materials:

-

5-Nitro-1H-indazole

-

Bromoethane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Tetra-n-butylammonium iodide (TBAI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

To a solution of 5-nitro-1H-indazole (1.0 equiv., e.g., 3.0 mmol, 0.5 g) in anhydrous DMF (15 mL), add potassium carbonate (2.0 equiv., 6.0 mmol, 0.83 g).

-

Add a catalytic amount of TBAI (approx. 0.05 equiv.).

-

To the stirring suspension, add bromoethane (1.0 equiv., 3.0 mmol, 0.22 mL) dropwise at room temperature.

-

Allow the mixture to stir at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Remove the DMF solvent from the filtrate under reduced pressure.

-

Purify the resulting solid residue by recrystallization from ethanol to yield this compound as pale-colored crystals.[8]

-

Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis. The expected yield is approximately 70%.[8]

Derivatization Strategies for SAR Exploration